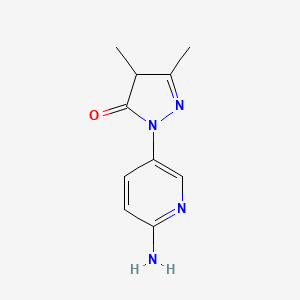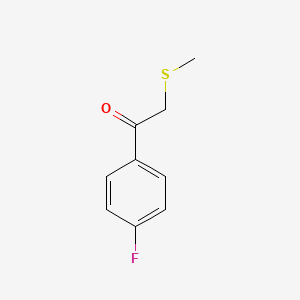
1-(4-Fluorophenyl)-2-(methylsulfanyl)ethan-1-one
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
1-(4-Fluorophenyl)-2-(methylsulfanyl)ethan-1-one is an organic compound with the molecular formula C9H9FOS It is characterized by the presence of a fluorophenyl group and a methylsulfanyl group attached to an ethanone backbone
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 1-(4-Fluorophenyl)-2-(methylsulfanyl)ethan-1-one typically involves the reaction of 4-fluorobenzaldehyde with methylthiol in the presence of a base such as sodium hydroxide. The reaction proceeds through a nucleophilic addition mechanism, followed by oxidation to yield the desired product. The reaction conditions often include:
- Temperature: 60-80°C
- Solvent: Ethanol or methanol
- Reaction time: 4-6 hours
Industrial Production Methods
On an industrial scale, the production of this compound may involve continuous flow reactors to optimize yield and efficiency. The use of catalysts and advanced purification techniques such as distillation and recrystallization ensures high purity of the final product.
Chemical Reactions Analysis
Types of Reactions
1-(4-Fluorophenyl)-2-(methylsulfanyl)ethan-1-one undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form sulfoxides and sulfones.
Reduction: Reduction reactions can convert the ketone group to an alcohol.
Substitution: The fluorine atom can be substituted with other nucleophiles under appropriate conditions.
Common Reagents and Conditions
Oxidation: Reagents such as hydrogen peroxide or m-chloroperbenzoic acid (m-CPBA) are commonly used.
Reduction: Sodium borohydride (NaBH4) or lithium aluminum hydride (LiAlH4) are typical reducing agents.
Substitution: Nucleophiles like amines or thiols can be used in the presence of a base.
Major Products
Oxidation: Sulfoxides and sulfones
Reduction: Alcohols
Substitution: Various substituted derivatives depending on the nucleophile used
Scientific Research Applications
1-(4-Fluorophenyl)-2-(methylsulfanyl)ethan-1-one has several applications in scientific research:
Chemistry: It is used as an intermediate in the synthesis of more complex organic molecules.
Biology: The compound is studied for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Research is ongoing to explore its potential as a pharmaceutical agent.
Industry: It is used in the production of specialty chemicals and materials.
Mechanism of Action
The mechanism of action of 1-(4-Fluorophenyl)-2-(methylsulfanyl)ethan-1-one involves its interaction with specific molecular targets. The fluorophenyl group can engage in π-π interactions with aromatic residues in proteins, while the methylsulfanyl group can form hydrogen bonds and other non-covalent interactions. These interactions can modulate the activity of enzymes and receptors, leading to various biological effects.
Comparison with Similar Compounds
Similar Compounds
1-(4-Fluorophenyl)ethan-1-one: Lacks the methylsulfanyl group, resulting in different chemical and biological properties.
1-(4-Methylsulfanylphenyl)ethan-1-one: Lacks the fluorine atom, affecting its reactivity and interactions.
1-(4-Chlorophenyl)-2-(methylsulfanyl)ethan-1-one: Similar structure but with a chlorine atom instead of fluorine, leading to different electronic and steric effects.
Uniqueness
1-(4-Fluorophenyl)-2-(methylsulfanyl)ethan-1-one is unique due to the combination of the fluorophenyl and methylsulfanyl groups, which confer distinct chemical reactivity and potential biological activities. The presence of both electron-withdrawing (fluorine) and electron-donating (methylsulfanyl) groups allows for versatile chemical transformations and interactions.
Properties
Molecular Formula |
C9H9FOS |
|---|---|
Molecular Weight |
184.23 g/mol |
IUPAC Name |
1-(4-fluorophenyl)-2-methylsulfanylethanone |
InChI |
InChI=1S/C9H9FOS/c1-12-6-9(11)7-2-4-8(10)5-3-7/h2-5H,6H2,1H3 |
InChI Key |
IGJXOTHWXOXPNI-UHFFFAOYSA-N |
Canonical SMILES |
CSCC(=O)C1=CC=C(C=C1)F |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


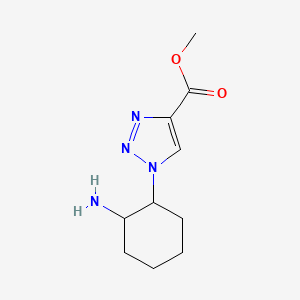

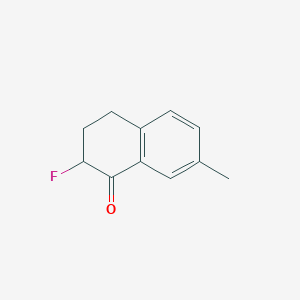
![Methyl 1-oxa-4-azaspiro[4.4]nonane-3-carboxylate](/img/structure/B13196084.png)


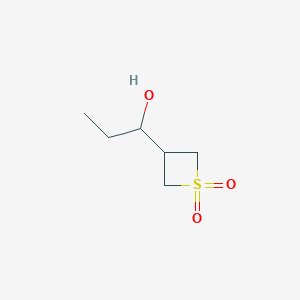
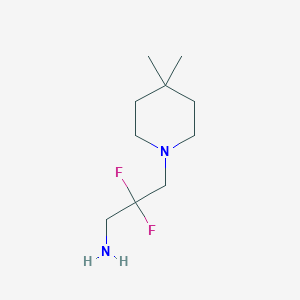


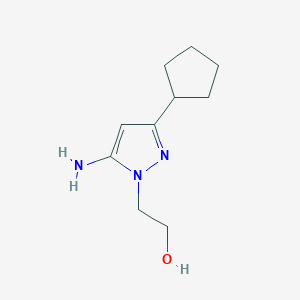
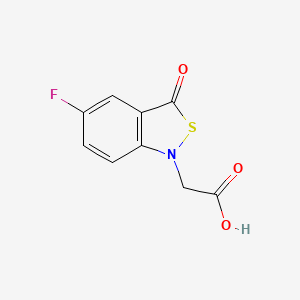
![3-Cyclobutyl-3H,4H,5H,6H,7H-[1,2,3]triazolo[4,5-c]pyridine](/img/structure/B13196149.png)
